



Application Note: Quantification of (5-methylfuran-2-yl)methanethiol in Coffee Samples

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Compound of Interest		
Compound Name:	(5-methylfuran-2-yl)methanethiol	
Cat. No.:	B1595434	Get Quote

Introduction

(5-methylfuran-2-yl)methanethiol, more commonly known as 2-furfurylthiol (2-FFT), is a potent sulfur-containing volatile organic compound that plays a pivotal role in the characteristic aroma of freshly roasted and brewed coffee.[1][2] It is renowned for imparting the desirable "roasty," "sulfury," and "coffee-like" notes that define a high-quality coffee experience.[1] Due to its extremely low odor threshold, even trace amounts of 2-FFT can significantly impact the sensory profile of coffee.[3] However, its high volatility, reactivity, and susceptibility to oxidation make its accurate quantification a significant analytical challenge.[3]

This application note provides a comprehensive protocol for the quantification of 2-FFT in coffee samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The use of a Stable Isotope Dilution Assay (SIDA) is detailed as the preferred method for achieving the highest accuracy and precision by correcting for matrix effects and analyte loss during sample preparation.[1][4][5]

Quantitative Data Summary

The concentration of 2-furfurylthiol in coffee is influenced by numerous factors, including the coffee species (Arabica vs. Robusta), the degree of roasting, and the preparation method (roasted beans vs. brew).[1] Robusta coffees generally exhibit significantly higher



concentrations of 2-FFT compared to Arabica varieties.[1][4] The following table summarizes quantitative data reported in the literature.

Table 1: Concentration of 2-Furfurylthiol (2-FFT) in Coffee Samples

Coffee Sample Type	Species	Concentration	Reference
Roasted Coffee Beans	Arabica	1.08 mg/kg	[4]
Roasted Coffee Beans	Robusta	1.73 mg/kg	[4]
Coffee Brew	Arabica (Columbia)	15.33 μg/L	[6][7]
Coffee Brew	Arabica (Yunnan)	11.34 μg/L	[6][7]
Coffee Brew	Robusta	20.94 μg/L	[6][7]

Experimental Protocols

This section details the recommended methodology for the quantification of 2-FFT in coffee brew using HS-SPME-GC-MS with a Stable Isotope Dilution Assay.

Materials and Reagents

- Standards: 2-Furfurylthiol (≥98% purity), Isotopically labeled internal standard (e.g., [²H₂]-2-furfurylthiol).
- Solvents: Dichloromethane (HPLC grade), Methanol (HPLC grade).
- Coffee Samples: Freshly roasted coffee beans or prepared coffee brew.
- SPME: 20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa.
- SPME Fiber: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB), 65 μm thickness (or equivalent). Condition according to manufacturer's instructions.



Standard Solution Preparation

- Stock Solutions: Prepare individual stock solutions of 2-FFT and the labeled internal standard in methanol at a concentration of approximately 1000 mg/L. Store in the dark at -20°C.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve (e.g., 0, 5, 20, 50, 100, 200 μg/L). Each calibration standard should be spiked with a fixed concentration of the labeled internal standard.

Sample Preparation (Coffee Brew)

- Brewing: Prepare coffee brew using a standardized method (e.g., French press). Use 9 g of freshly ground coffee with 180 mL of boiling deionized water, allowing a 4-minute brew time.
 [6]
- Aliquoting: Immediately after brewing, cool the coffee to room temperature. Pipette a precise volume (e.g., 5 mL) of the coffee brew into a 20 mL headspace vial.
- Internal Standard Spiking: Add a precise amount of the labeled internal standard solution to the vial. The final concentration should be within the range of the calibration curve.
- Salting (Optional but Recommended): Add sodium chloride (e.g., 1.5 g) to the vial to increase the ionic strength of the sample, which enhances the partitioning of volatile analytes into the headspace.
- Sealing: Immediately seal the vial with a magnetic crimp cap.

HS-SPME Protocol

- Incubation: Place the sealed vial in the autosampler tray, which is equipped with an
 incubation station. Incubate the sample at a controlled temperature (e.g., 60°C) for a set time
 (e.g., 15 minutes) with agitation to facilitate the equilibration of 2-FFT between the liquid and
 headspace phases.
- Extraction: Expose the conditioned SPME fiber to the headspace of the sample vial for a
 defined period (e.g., 30 minutes) at the same incubation temperature.



Desorption: After extraction, retract the fiber and immediately introduce it into the heated GC inlet (e.g., 250°C) for thermal desorption for a specified time (e.g., 5 minutes) in splitless mode.

GC-MS Analysis

- Gas Chromatograph (GC): Agilent 7890 or equivalent.
- Mass Spectrometer (MS): Agilent 5977 or equivalent.
- Column: DB-WAX or HP-INNOWax capillary column (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent polar column.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 3 minutes.
 - Ramp 1: Increase to 150°C at 4°C/min.
 - Ramp 2: Increase to 240°C at 15°C/min, hold for 5 minutes.
- MS Parameters:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.
 - Quantifier Ion for 2-FFT: m/z 114
 - Qualifier Ion for 2-FFT: m/z 81
 - Quantifier Ion for [²H₂]-2-FFT: m/z 116

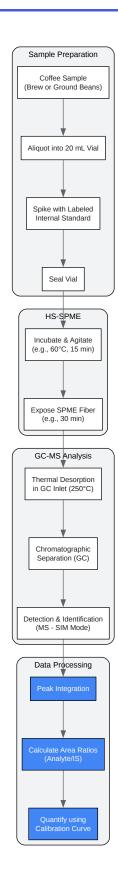


Data Analysis and Quantification

- Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the analyte (m/z 114) to the peak area of the internal standard (m/z 116) against the concentration of the analyte in the working standard solutions.
- Quantification: Calculate the peak area ratio for the coffee samples and determine the concentration of 2-FFT using the linear regression equation from the calibration curve.

Visualizations

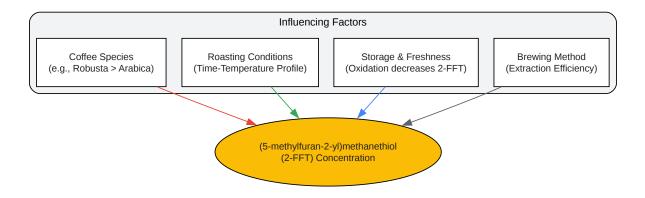




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Caption: Workflow for 2-FFT quantification in coffee.





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Caption: Key factors influencing 2-FFT concentration.

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